molecular formula C10H15BrOSi B8537566 Silane, [(2-bromophenyl)methoxy]trimethyl- CAS No. 59184-20-2

Silane, [(2-bromophenyl)methoxy]trimethyl-

Cat. No. B8537566
CAS RN: 59184-20-2
M. Wt: 259.21 g/mol
InChI Key: YIGYIDGWPFVPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, [(2-bromophenyl)methoxy]trimethyl- is a useful research compound. Its molecular formula is C10H15BrOSi and its molecular weight is 259.21 g/mol. The purity is usually 95%.
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properties

CAS RN

59184-20-2

Product Name

Silane, [(2-bromophenyl)methoxy]trimethyl-

Molecular Formula

C10H15BrOSi

Molecular Weight

259.21 g/mol

IUPAC Name

(2-bromophenyl)methoxy-trimethylsilane

InChI

InChI=1S/C10H15BrOSi/c1-13(2,3)12-8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3

InChI Key

YIGYIDGWPFVPBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzyl alcohol (4.86 g, 26 mmol) in CH2Cl2 (80 mL) cooled to 0° C. was added Me3SiCl (3.12 g, 28.6 mmol), triethylamine (4.34 g, 31.2 mmol) and 4-N,N-dimethylaminopyridine (0.32 g, 2.6 mmol). The cooling bath was removed and the mixture was allowed to warm to room temperature and stirred whereupon reaction was determined by thin layer chromatography to be completed after 2 h. The solution was washed with 1N aqueous HCl (30 mL) H2O (30 mL) and saturated aqueous NaHCO3 (30 mL). The organic phase was dried (MgSO4) and concentrated under vacuum to provide a brown oil, 6.67 g. Purification by column chromatography (80 g SiO2 eluted with 10% diethyl ether/hexane) afforded the product of Step A as a clear, yellow oil, 5.94 g, (88%); IR (neat): 2956, 2897, 1441, 1251 cm-1 ; 1H NMR (CDCl3); δ7.5 (dd, 2h), 7.3 (t,1H), 7.1 (t,1H), 4.7 (s,2H), 0.2 (s,9H).
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
4.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
0.32 g
Type
reactant
Reaction Step Two

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